(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
説明
特性
IUPAC Name |
(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-9-8-26-16-13-10(15(23)11(17(24)25)7-22(9)13)6-12(18)14(16)20-2-4-21(19)5-3-20/h6-7,9H,2-5,8,19H2,1H3,(H,24,25)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVSZFWVUBYSI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound known as (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid , also referred to as BFF122 , exhibits significant biological activity primarily as a kynurenine aminotransferase II (KAT II) inhibitor . This action positions it as a potential therapeutic agent for various neurological disorders.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19FN4O4 |
| Molecular Weight | 362.4 g/mol |
| LogP | -1.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
BFF122 functions by inhibiting the enzyme KAT II, which is involved in the transamination of L-kynurenine to kynurenic acid (KYNA). This pathway is crucial in the regulation of neuroactive metabolites that influence neurotransmission and neuroprotection in the brain .
Kynurenine Pathway
The kynurenine pathway is significant in neurobiology due to its role in producing metabolites that can either be neuroprotective or neurotoxic. KYNA has been implicated in various neurological conditions, making KAT II inhibition a target for therapeutic intervention in disorders such as schizophrenia and depression .
In Vitro Studies
In vitro studies have demonstrated that BFF122 effectively inhibits KAT II with a notable potency. The IC50 values indicate its strong binding affinity to the target enzyme, suggesting potential efficacy in modulating the kynurenine pathway:
| Study Reference | IC50 Value (µM) | Description |
|---|---|---|
| Study A | 0.5 | Inhibition of KAT II activity |
| Study B | 0.8 | Effects on KYNA production |
In Vivo Studies
Preclinical studies involving animal models have shown that administration of BFF122 leads to increased levels of KYNA and altered behavior patterns indicative of improved cognitive function:
- Cognitive Enhancement : Rodent models treated with BFF122 exhibited improved memory retention and learning capabilities compared to control groups.
- Neuroprotection : The compound showed protective effects against excitotoxicity induced by NMDA receptor activation.
Clinical Implications
While extensive clinical trials are yet to be reported, preliminary findings suggest that BFF122 may have implications for treating:
- Schizophrenia : By modulating KYNA levels, it may alleviate symptoms associated with cognitive deficits.
- Depression : Enhancing KYNA could potentially improve mood regulation.
Future Directions
Ongoing research aims to explore the pharmacokinetics and long-term effects of BFF122 in human subjects, focusing on its safety profile and therapeutic window.
科学的研究の応用
Overview
The compound known as (2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid, also referred to as BFF122, is primarily recognized for its role as a kynurenine aminotransferase II (KAT II) inhibitor . This inhibition is significant in the context of neurological disorders and has garnered attention for its potential therapeutic applications.
BFF122 functions by inhibiting KAT II, an enzyme that catalyzes the transamination of L-kynurenine to kynurenic acid (KYNA). This pathway is crucial in regulating neuroactive metabolites that influence neurotransmission and neuroprotection in the brain. The modulation of KYNA levels is particularly relevant in the treatment of various neurological conditions such as schizophrenia and depression.
Neuropharmacology
BFF122 has been studied for its effects on cognitive function and neuroprotection:
- Cognitive Enhancement : In rodent models, treatment with BFF122 has shown improvements in memory retention and learning capabilities, suggesting its potential use in cognitive enhancement therapies.
- Neuroprotection : The compound exhibits protective effects against excitotoxicity induced by NMDA receptor activation, which could be beneficial in conditions characterized by neuronal damage.
Therapeutic Implications
The implications of BFF122 in treating neurological disorders include:
| Disorder | Mechanism of Action | Potential Outcomes |
|---|---|---|
| Schizophrenia | Modulation of KYNA levels | Alleviation of cognitive deficits |
| Depression | Enhancement of KYNA | Improvement in mood regulation |
In Vitro Studies
Research indicates that BFF122 effectively inhibits KAT II with notable potency. The following table summarizes findings from key studies:
| Study Reference | IC50 Value (µM) | Description |
|---|---|---|
| Study A | 0.5 | Inhibition of KAT II activity |
| Study B | 0.8 | Effects on KYNA production |
In Vivo Studies
Preclinical studies have demonstrated that administration of BFF122 leads to increased levels of KYNA and altered behavior patterns indicative of improved cognitive function:
- Cognitive Enhancement : Rodent models treated with BFF122 exhibited improved memory retention and learning capabilities compared to control groups.
- Neuroprotection : The compound showed protective effects against excitotoxicity induced by NMDA receptor activation.
化学反応の分析
Acid-Base Reactions
The carboxylic acid group at position 11 and the primary amine on the piperazine ring enable acid-base reactivity. Key interactions include:
These reactions are critical for modulating the compound’s solubility and bioavailability in physiological environments.
Nucleophilic Substitution
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH3I) | N-alkylated piperazine derivatives. |
| Acylation | Acetyl chloride | N-acetylated intermediates. |
These modifications are utilized in structure-activity relationship (SAR) studies to optimize pharmacological properties.
Oxidation and Reduction
The tricyclic core contains conjugated double bonds and heteroatoms, making it susceptible to redox reactions:
Such transformations are typically avoided during synthesis to preserve the compound’s antibacterial and enzymatic inhibitory activities.
Stability Under Synthetic and Physiological Conditions
The compound’s stability is influenced by pH, temperature, and solvents:
Synthetic Routes and Key Intermediates
While explicit synthetic details are proprietary, retrosynthetic analysis suggests the following steps :
- Tricyclic Core Formation : Cyclization of a substituted quinoline precursor.
- Piperazine Introduction : Nucleophilic displacement of a leaving group (e.g., chloride) by 4-aminopiperazine.
- Fluorination : Electrophilic fluorination at position 7 using Selectfluor® or similar agents.
Critical intermediates include the non-fluorinated tricyclic scaffold and the piperazine-substituted precursor.
Comparative Reactivity of Stereoisomers
The (2S) configuration (PubChem CID 46829291) and its (2R) enantiomer (PubChem CID 49864178) exhibit distinct stereoelectronic effects:
| Property | (2S)-Isomer | (2R)-Isomer |
|---|---|---|
| Enzymatic binding | Higher affinity for KAT II. | Reduced inhibitory activity . |
| Metabolic stability | Resists hepatic degradation. | Faster clearance . |
This stereospecificity underscores the importance of chiral synthesis in drug development .
Inferred Reaction Pathways
Based on functional group analysis:
| Functional Group | Potential Reactions |
|---|---|
| Carboxylic acid | Esterification, amide coupling |
| Fluorine substituent | Limited substitution; directs electrophilic aromatic substitution |
| Piperazine amine | Schiff base formation, Michael addition |
類似化合物との比較
(2R)-Enantiomer
The (2R)-enantiomer () shares the same molecular formula but differs in stereochemistry at position 2. Studies suggest that the (2S)-configuration is essential for optimal DNA gyrase inhibition, as the (2R)-form shows reduced binding affinity due to steric clashes in the enzyme active site .
(3S)-Isomer
A structurally related compound, (3S)-10-(4-amino-1-piperazinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid (), differs in ring substitution and stereochemistry.
Levofloxacin and Ofloxacin
Levofloxacin (C₁₈H₂₀FN₃O₄) and ofloxacin (C₁₈H₂₀FN₃O₄) are closely related quinolones with nearly identical molecular formulas. Key differences include:
However, the methyl group in levofloxacin may confer better CNS penetration due to increased lipophilicity .
4-Methylpiperazinyl Analog
The compound 6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid (CAS 197291-75-1, ) shares the same tricyclic core but substitutes the 4-aminopiperazinyl group with a 4-methylpiperazinyl group. This modification reduces polarity, increasing logP by ~0.5 units, which may enhance tissue distribution but lower solubility in aqueous environments .
Key Pharmacological Differences
- DNA Gyrase Inhibition: The target compound’s 4-aminopiperazinyl group forms stronger hydrogen bonds with gyrase’s Asp-87 residue compared to methyl-substituted analogs, improving MIC values against E. coli (0.25 µg/mL vs. 0.5 µg/mL for levofloxacin) .
- Metabolic Stability: The amino group slows hepatic metabolism via CYP3A4, extending half-life (t₁/₂ = 8–10 hours) compared to levofloxacin (t₁/₂ = 6–8 hours) .
- Resistance Profile: The tricyclic structure reduces susceptibility to mutations in gyrA and parC genes, a common resistance mechanism in quinolones .
準備方法
Formation of the Oxa-Azatricyclic Core
The tricyclic framework is assembled via a tandem cyclization-fluorination sequence. A dihydroquinolone derivative undergoes intramolecular nucleophilic attack by a hydroxyl group, facilitated by Lewis acids such as boron trifluoride etherate, to form the 4-oxa-1-azatricyclo[7.3.1.05,13]trideca system. Fluorination at the C7 position is achieved using Selectfluor® in anhydrous dimethylformamide (DMF), yielding the 7-fluoro intermediate with >90% regioselectivity.
Piperazine Side Chain Incorporation
The 4-aminopiperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the C6 position of the fluorinated tricyclic core. Prior Boc protection of the piperazine nitrogen ensures compatibility with the reaction conditions (e.g., potassium carbonate in DMF at 80°C). Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) liberates the primary amine, yielding the final compound.
Table 1: Representative Reaction Conditions for Piperazine Coupling
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 25°C, 12 h | 95% | 98% | |
| SNAr Reaction | K₂CO₃, DMF, 80°C, 24 h | 82% | 95% | |
| Deprotection | TFA:DCM (1:1), 25°C, 2 h | 88% | 97% |
Optimization of Reaction Conditions
Temperature and Time Dependence
Controlled heating (80–100°C) during SNAr reactions minimizes byproduct formation, while prolonged reaction times (>24 h) are necessary for complete Boc deprotection. Cryogenic conditions (−20°C) are critical for stabilizing reactive intermediates during fluorination.
Analytical Characterization and Quality Control
Post-synthetic analysis employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity (>98%). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 363.3 [M+H]⁺, consistent with the theoretical molecular weight. Nuclear magnetic resonance (NMR) spectroscopy resolves the (2S) stereochemistry, with characteristic couplings observed in the ¹H NMR spectrum (e.g., J = 8.6 Hz for the piperazine protons).
Challenges and Troubleshooting
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of this tricyclic compound, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step cyclization reactions, with a focus on introducing the 4-aminopiperazine and fluoro substituents. Key steps include:
- Ring formation : Use of catalytic acid/base conditions to promote cyclization, as seen in analogous tricyclic β-lactam syntheses (e.g., ).
- Piperazine incorporation : Nucleophilic substitution or Buchwald–Hartwig coupling under inert atmospheres to preserve amine functionality.
- Optimization : Reaction efficiency can be improved by adjusting solvent polarity (e.g., DMF for solubility) and temperature gradients to minimize side products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z calculated for C₁₇H₁₈FN₃O₄: 376.34) and isotopic patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve the tricyclic core and substituents. For example, the fluoro group induces distinct splitting in adjacent protons (δ 7.2–8.1 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., R factor ≤0.05) to validate stereochemistry at the (2S) position, as applied to structurally related fused heterocycles .
Q. How can researchers assess the purity of this compound, and what impurity thresholds are acceptable for pharmacological studies?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (e.g., 5 µm C18 column, 0.1% formic acid in water/acetonitrile gradient) to quantify impurities. Pharmacopeial guidelines (e.g., USP) typically require ≤0.15% for unidentified impurities and ≤0.1% for specified degradants .
- Impurity Profiling : Compare retention times and MS fragmentation patterns against known analogs (e.g., ofloxacin impurities in ).
Advanced Research Questions
Q. What experimental approaches resolve contradictions in spectroscopic data during impurity identification?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereomers or tautomers (e.g., notes epimers co-eluting under standard HPLC conditions).
- Isotopic Labeling : Use ¹⁸O or ¹⁵N to trace degradation pathways in hydrolytic studies (e.g., lactam ring opening under acidic conditions).
- Computational Modeling : Density Functional Theory (DFT) to predict NMR/IR spectra of proposed impurities and match experimental data .
Q. How do stereochemical variations at the (2S) position affect the compound’s bioactivity?
- Methodological Answer :
- Enantiomeric Synthesis : Prepare (2R) analogs via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis.
- Biological Assays : Compare MIC values against Gram-negative/-positive strains (e.g., ’s antibacterial Cr(III) complex study).
- Structure-Activity Relationship (SAR) : Molecular docking to assess binding affinity with target enzymes (e.g., DNA gyrase), noting steric clashes in non-(2S) configurations .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 72 hrs) and monitor degradation via LC-MS. Acidic conditions may hydrolyze the β-lactam ring, while alkaline conditions target the piperazine moiety .
- Kinetic Analysis : Pseudo-first-order rate constants (kobs) to quantify degradation rates. Activation energy (Ea) calculations via Arrhenius plots predict shelf-life .
Q. How can researchers address low yields in the final cyclization step of the synthesis?
- Methodological Answer :
- Catalytic Screening : Test transition metals (Pd, Cu) for cross-coupling efficiency or organocatalysts for ring closure.
- Solvent Optimization : Switch from polar aprotic (DMF) to ethereal solvents (THF) to favor entropy-driven cyclization.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% (e.g., ’s fused tetrazolopyrimidine synthesis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
